

Spectroscopic data for 1-Bromo-2-methylbutane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-methylbutane

Cat. No.: B1294734

[Get Quote](#)

A Comprehensive Spectroscopic Guide to 1-Bromo-2-methylbutane

This technical guide provides an in-depth analysis of the spectroscopic data for **1-bromo-2-methylbutane**, a key haloalkane intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and chemical research.

Molecular Structure

1-Bromo-2-methylbutane is a chiral molecule with the chemical formula $C_5H_{11}Br$. The structure features a bromine atom attached to a primary carbon and a stereocenter at the second carbon atom.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-bromo-2-methylbutane**, both 1H and ^{13}C NMR provide distinct signals that can be assigned to specific atoms within the molecule.

1H NMR Spectroscopy Data

The proton NMR spectrum of **1-bromo-2-methylbutane** is complex due to the presence of a chiral center, which can make the diastereotopic protons on the CH₂Br group and the CH₂ group of the ethyl chain non-equivalent.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	~3.4	Doublet of doublets (dd)	2H	-CH ₂ Br
b	~1.7	Multiplet	1H	-CH(CH ₃)-
c	~1.5	Multiplet	2H	-CH ₂ CH ₃
d	~0.9	Doublet (d)	3H	-CH(CH ₃)-
e	~0.9	Triplet (t)	3H	-CH ₂ CH ₃

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. A detailed analysis suggests that the methylene protons adjacent to the bromine are diastereotopic and should appear as two distinct signals.[\[1\]](#) Similarly, the methylene protons of the ethyl group can also exhibit diastereotopicity.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of **1-bromo-2-methylbutane** shows five distinct signals, corresponding to the five carbon atoms in unique chemical environments.

Signal	Chemical Shift (δ, ppm)	Assignment
1	~40	-CH ₂ Br
2	~38	-CH(CH ₃)-
3	~26	-CH ₂ CH ₃
4	~16	-CH(CH ₃)-
5	~11	-CH ₂ CH ₃

Note: The chemical shifts are approximate and can vary based on experimental conditions. The carbon attached to the electronegative bromine atom is significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-bromo-2-methylbutane** is characterized by absorptions corresponding to C-H and C-Br bond vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965-2850	Strong	C-H (sp ³) stretching
1465	Medium	C-H bending (CH ₂ and CH ₃)
1380	Medium	C-H bending (CH ₃)
~650-550	Strong	C-Br stretching

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of **1-bromo-2-methylbutane** is the presence of two molecular ion peaks of nearly equal intensity, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[3]

m/z	Relative Intensity	Assignment
150/152	Low	$[M]^+$ and $[M+2]^+$ (Molecular ions)
71	High	$[C_5H_{11}]^+$ (Loss of $Br\cdot$)
57	Base Peak	$[C_4H_9]^+$ (tert-Butyl cation, rearrangement)
43	High	$[C_3H_7]^+$
29	High	$[C_2H_5]^+$

The base peak at m/z 57 is characteristic of the formation of a stable tert-butyl cation through rearrangement after the loss of the bromine radical.

Experimental Protocols

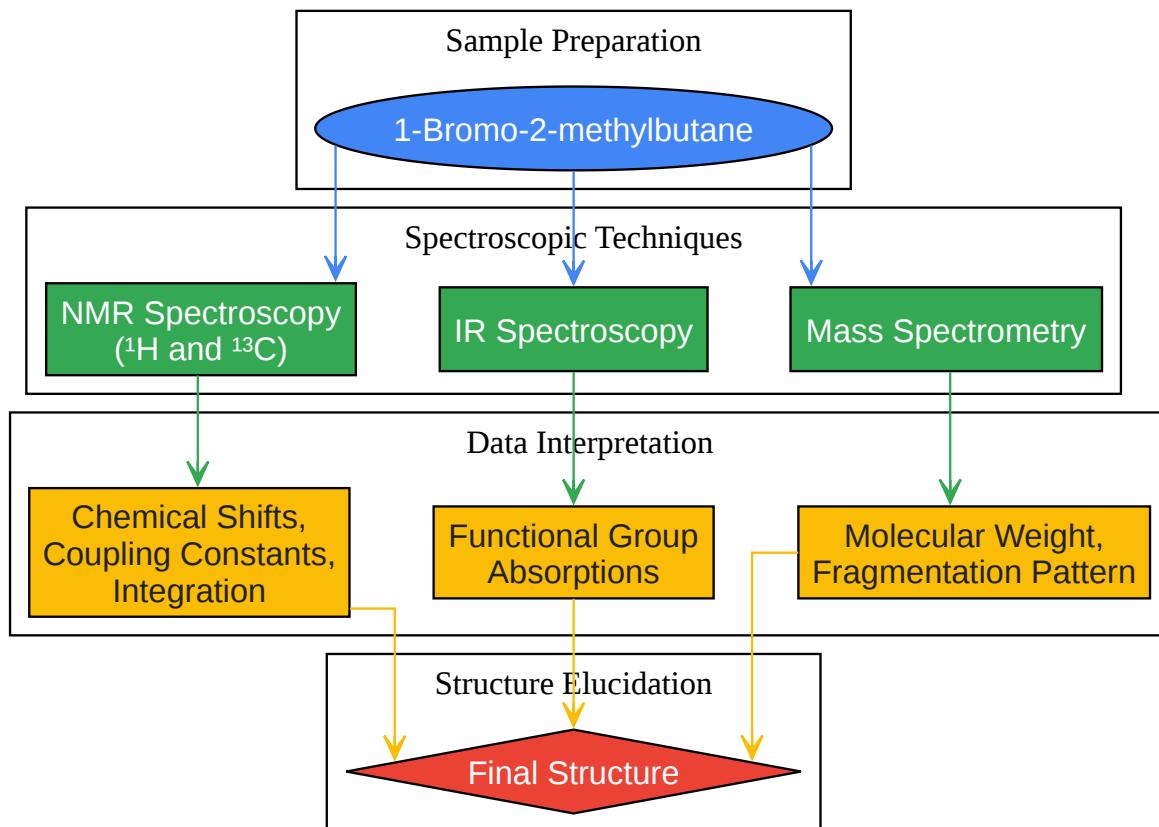
The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **1-bromo-2-methylbutane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.^[4] For ^{13}C NMR, a more concentrated sample (50-100 mg) may be required.^[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the 1H spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Integrate the signals in the 1H spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of neat **1-bromo-2-methylbutane** between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[5]
- Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
- Data Processing: Identify and label the significant absorption bands in the spectrum.

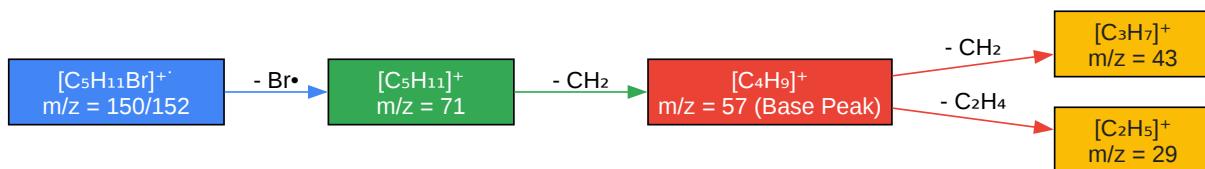

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Inject a small amount of **1-bromo-2-methylbutane** into the mass spectrometer, often through a gas chromatograph (GC-MS) for sample purification and introduction into the ionization source.[6]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like **1-bromo-2-methylbutane**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of 1-Bromo-2-methylbutane

This diagram illustrates the key fragmentation pathways for **1-bromo-2-methylbutane** in an electron ionization mass spectrometer.

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways of **1-bromo-2-methylbutane** in MS.

Key 1H - 1H NMR Correlations (COSY)

This diagram shows the expected correlations between adjacent protons in **1-bromo-2-methylbutane** that would be observed in a COSY (Correlation Spectroscopy) NMR experiment.

Caption: Expected 1H - 1H COSY correlations for **1-bromo-2-methylbutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [m.youtube.com](https://www.youtube.com) [m.youtube.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C_4H_9Br ($CH_3)_2CHCH_2Br$ fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- To cite this document: BenchChem. [Spectroscopic data for 1-Bromo-2-methylbutane (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294734#spectroscopic-data-for-1-bromo-2-methylbutane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com